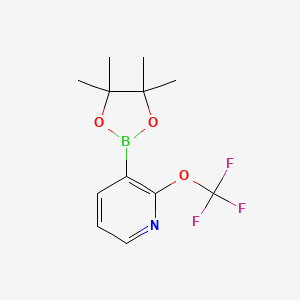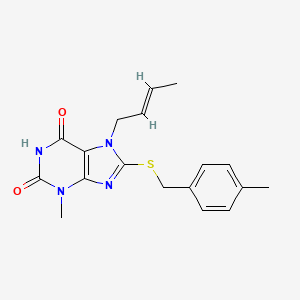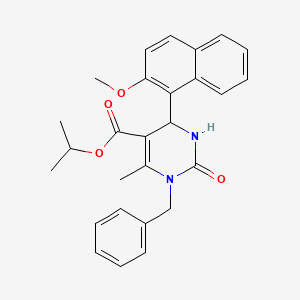
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine is a useful research compound. Its molecular formula is C12H15BF3NO3 and its molecular weight is 289.06. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Electrocatalytic Reduction of Dioxygen
Fe(III)-meso-tetra(pyridyl)porphyrins, which include derivatives of pyridyl groups like 2-pyridyl (similar to the trifluoromethoxy pyridine structure), serve as electrocatalysts for the reduction of dioxygen in aqueous acidic solutions. These compounds have shown increased selectivity for the desired 4-electron reduction over isomeric 4-pyridyl complexes, demonstrating their potential in electrocatalysis and energy-related applications (Matson et al., 2012).
Structural and Conformational Analysis
Compounds containing structures similar to 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl) groups have been the subject of detailed structural and conformational studies. These studies involve using techniques like FTIR, NMR spectroscopy, and X-ray diffraction. Such research aids in understanding the molecular structures and physicochemical properties of these compounds, which is crucial in materials science and chemistry (Huang et al., 2021).
Photoluminescent and Magnetic Properties
The synthesis and study of compounds with pyridine ligands, including structures akin to 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine, have led to the discovery of materials with unique photoluminescent and magnetic properties. These properties are critical in the development of new materials for electronic and photonic applications (Pointillart et al., 2009).
Modular Synthesis of Polysubstituted and Fused Pyridines
The molecule has been utilized in the modular synthesis of various polysubstituted and fused pyridines. Such synthetic methodologies are pivotal in organic and medicinal chemistry, enabling the creation of diverse compounds with potential pharmacological activities (Song et al., 2016).
Catalytic Fluoromethylation of Carbon-Carbon Multiple Bonds
The compound's structural motif is valuable in the field of catalytic fluoromethylation. This process is significant in the synthesis of organofluorine compounds, which are essential in pharmaceuticals and agrochemicals (Koike & Akita, 2016).
Propiedades
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BF3NO3/c1-10(2)11(3,4)20-13(19-10)8-6-5-7-17-9(8)18-12(14,15)16/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIIPKBQUJWPLCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methyl-4-(piperazin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B2859578.png)




![(Z)-ethyl 2-((2-fluorobenzoyl)imino)-1-isobutyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2859584.png)




![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2859597.png)
![7-azepan-1-yl-1-butyl-3-[(4-ethylphenyl)sulfonyl]-6-fluoroquinolin-4(1H)-one](/img/structure/B2859599.png)
